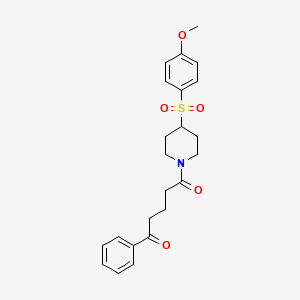

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

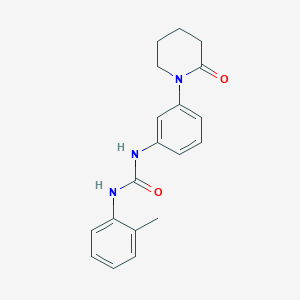

This compound is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals . It also has a methoxyphenyl sulfonyl group attached to the piperidine ring, and a phenylpentane-1,5-dione group.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, for example, is a six-membered ring with one nitrogen atom and five carbon atoms. The methoxyphenyl sulfonyl and phenylpentane-1,5-dione groups would add complexity to the structure .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the piperidine ring might undergo reactions typical of amines, such as acid-base reactions. The sulfonyl group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups. Its melting and boiling points would depend on the strengths of the intermolecular forces within the substance .Scientific Research Applications

Crystal Structure and Computational Analysis

Research into similar compounds, such as 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, has focused on understanding their crystal structures through X-ray diffraction studies and computational density functional theory (DFT) calculations. These studies aim to identify reactive sites for electrophilic and nucleophilic attacks, contributing to the crystal packing through intermolecular hydrogen bonds. Such research is foundational for designing compounds with specific chemical properties and activities (Kumara et al., 2017).

Synthesis and Characterization of Novel Compounds

The synthesis of novel compounds incorporating the sulfonyl group, such as substituted 1,5-benzothiazepines, demonstrates the versatility of sulfonyl-containing compounds in creating diverse chemical entities. These efforts include the development of methods for synthesizing these compounds and characterizing their structures through various analytical techniques, reflecting the broader interest in exploiting such structures for pharmaceutical and material science applications (Chhakra et al., 2019).

Biological Activity and Molecular Interactions

Studies on compounds like 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione have explored their biological activities, including fungicidal properties. These investigations often involve characterizing the molecular interactions within crystals, such as hydrogen bonding and π-π stacking, which could inform the development of bioactive compounds with specific target profiles (Wu, 2013).

Chemical Reactivity and Modification

Research on the anodic methoxylation of piperidine derivatives has contributed to understanding how N-acyl and N-sulfonyl groups influence chemical reactivity, especially in electrosynthetic applications. Such studies are crucial for developing synthetic methodologies that can be applied to a wide range of chemical compounds, including potentially those similar to the compound (Golub & Becker, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-5-phenylpentane-1,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5S/c1-29-19-10-12-20(13-11-19)30(27,28)21-14-16-24(17-15-21)23(26)9-5-8-22(25)18-6-3-2-4-7-18/h2-4,6-7,10-13,21H,5,8-9,14-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIARXCNDRBITR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CCCC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-chlorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2810840.png)

![N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide](/img/structure/B2810841.png)

![3-[4-[(2-Chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(4-methylcyclohexyl)propanamide](/img/structure/B2810843.png)

![N-(2,4-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2810845.png)

![N-ethyl-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2810846.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2810848.png)

![N'-(1,3-Benzodioxol-5-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2810849.png)

![N-[2-(Cyanomethylamino)-2-oxoethyl]-N'-[4-(4-fluorophenyl)sulfonylphenyl]oxamide](/img/structure/B2810850.png)